[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
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Overview
Description
[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The 3,5-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Borinic Acid Moiety: This step involves the reaction of the pyrazole derivative with a boronic acid or boronic ester under conditions that facilitate the formation of the borinic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a probe to study biological processes due to its ability to bind to specific biomolecules.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The borinic acid moiety can interact with biological molecules through hydrogen bonding or coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid: shares similarities with other pyrazole derivatives and borinic acid compounds.
Uniqueness
Structural Complexity: The combination of a pyrazole ring with borinic acid and multiple substituents makes it unique.
Functional Diversity:
Properties
Molecular Formula |
C16H29BN2O5 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C16H29BN2O5/c1-10-12(17(22)24-16(8,9)15(6,7)21)11(2)19(18-10)13(20)23-14(3,4)5/h21-22H,1-9H3 |
InChI Key |
SNTFDWWVIREYNM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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